N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a thiazole-containing benzamide derivative characterized by a 4-fluorophenyl substituent on the thiazole ring and a phenoxy group at the meta-position of the benzamide moiety. Its synthesis typically involves nucleophilic substitution and cyclization reactions, with structural confirmation via spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUVQSDDNCAVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:
Preparation of 4-fluorophenacyl bromide: This intermediate is synthesized by reacting 4-fluorobenzoyl chloride with bromine.
Formation of the thiazole ring: The 4-fluorophenacyl bromide is then reacted with thiourea to form the thiazole ring.
Coupling with phenoxybenzamide: The final step involves coupling the thiazole derivative with phenoxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound may inhibit certain enzymes or block receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings from Comparative Studies
Electron-Withdrawing vs. Substitution at the benzamide’s meta-position (target compound) vs. ortho () may reduce steric hindrance, favoring interactions with target proteins .
Pharmacokinetic Properties :
- Polar substituents (e.g., hydroxy-methoxy in 6a) reduce lipophilicity, limiting bioavailability .
- Long aliphatic chains (e.g., decanamide in ) increase hydrophobicity but may compromise solubility .
Biological Target Specificity: Chloro (5c) and trifluoromethyl (5n) groups on benzamide correlate with anti-inflammatory activity, while fluorophenyl-phenoxy combinations (target compound) may target distinct pathways (e.g., EHD4 inhibition) .
Data Tables
Table 2: Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₆FN₂O₂S | 392.44 | 4.2 | Fluorophenyl, Phenoxy |
| MS8 | C₁₇H₁₅N₃O₂S | 333.39 | 3.5 | Methyl, Phenoxy |
| 5c | C₁₆H₁₂ClN₃OS | 329.80 | 4.0 | Chloro, Phenyl |
| 6a | C₁₂H₁₁N₃O₃S | 277.30 | 1.8 | Hydroxy, Methoxy, Acetamide |
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a phenoxy group, and a benzamide moiety, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds containing thiazole and phenoxy groups exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. It has been reported to reduce levels of pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
- Interaction with Cellular Targets : The thiazole moiety is believed to interact with specific cellular targets that mediate its anticancer and antimicrobial effects.
Case Studies
| Study | Findings |
|---|---|
| Abdel-Wahab et al. (2013) | Demonstrated the synthesis and characterization of thiazole derivatives with anticancer properties. |
| El-Hiti et al. (2019) | Reported on the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains. |
| Larock & Yum (1991) | Discussed the synthetic pathways leading to biologically active thiazole derivatives with potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
